Cas no 878236-09-0 (N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide structure](https://www.kuujia.com/scimg/cas/878236-09-0x500.png)
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 878236-09-0
- EN300-26606787
- Z46270660
- N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
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- Inchi: 1S/C23H27N3O5S/c27-23(24-20-7-8-21-22(17-20)31-15-4-14-30-21)18-25-10-12-26(13-11-25)32(28,29)16-9-19-5-2-1-3-6-19/h1-3,5-9,16-17H,4,10-15,18H2,(H,24,27)/b16-9+
- InChI Key: MATQMQPYMLNKMW-CXUHLZMHSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(CC(NC2=CC=C3C(=C2)OCCCO3)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 457.16714214g/mol
- Monoisotopic Mass: 457.16714214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 739
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.6Ų
- XLogP3: 2.3
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26606787-0.05g |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide |
878236-09-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide Related Literature
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
Additional information on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (CAS No. 878236-09-0): A Comprehensive Overview
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (CAS No. 878236-09-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule, with its unique structural features, presents a fascinating subject for scientists exploring novel therapeutic agents. The compound's complex name reflects its intricate molecular architecture, combining a benzodioxepin core with a piperazine moiety linked through an acetamide bridge.
The growing interest in benzodioxepin derivatives stems from their potential biological activities, particularly in neurological and inflammatory disorders. Researchers have been investigating similar compounds for their possible interactions with various receptor systems in the human body. The presence of both sulfonyl and ethene groups in this molecule suggests potential for selective binding properties, making it a candidate for further pharmacological evaluation.
From a chemical perspective, CAS 878236-09-0 represents an interesting case study in heterocyclic chemistry. The 1,5-benzodioxepin scaffold provides a rigid framework, while the piperazine component offers conformational flexibility. This combination of structural elements is particularly relevant in modern drug discovery, where researchers seek compounds that can balance target affinity with appropriate pharmacokinetic properties.
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide involves multiple steps of careful chemical transformations. Pharmaceutical chemists have developed various synthetic routes to access this and related compounds, often starting from simple aromatic precursors. The sulfonylation of the piperazine nitrogen and subsequent amidation represent critical steps in the preparation of this molecule.
Analytical characterization of 878236-09-0 typically employs advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography when suitable crystals can be obtained. These methods confirm the compound's structure and purity, essential for reliable biological testing. The phenylethenesulfonyl group in particular produces distinctive signals in spectroscopic analyses.
In the context of current pharmaceutical trends, molecules containing benzodioxepin cores are being explored for their potential in addressing challenging medical conditions. The combination of this scaffold with a sulfonylated piperazine unit in CAS 878236-09-0 may offer unique pharmacological profiles worth investigating. Researchers are particularly interested in how such structural features might influence blood-brain barrier penetration and target selectivity.
The physicochemical properties of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide contribute to its research utility. Parameters such as solubility, logP, and stability under various conditions are crucial for understanding its potential applications. These characteristics also inform formulation strategies should the compound progress to preclinical development stages.
From a commercial perspective, 878236-09-0 serves primarily as a research chemical available through specialized suppliers. The compound's current applications focus on investigative studies rather than commercial products. However, the growing interest in heterocyclic compounds with potential biological activity ensures continued demand for such specialized molecules in academic and industrial laboratories.
Safety considerations for handling N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide follow standard laboratory protocols for organic compounds. While comprehensive toxicological data may be limited due to its status as a research chemical, proper personal protective equipment and ventilation are recommended when working with this substance in laboratory settings.
The future research directions for CAS 878236-09-0 and related compounds may include structure-activity relationship studies, molecular modeling, and target identification experiments. The compound's structural features make it a potentially valuable tool for understanding specific biochemical interactions, particularly those involving sulfonamide-containing pharmacophores.
In summary, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide represents an intriguing example of modern medicinal chemistry. Its complex structure and potential biological relevance make it a subject of ongoing scientific interest. As research into heterocyclic compounds continues to advance, compounds like 878236-09-0 will likely play important roles in expanding our understanding of structure-activity relationships in drug discovery.
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